ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate
Description
Ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a purine-derived small molecule featuring:
- A 1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purin-8-yl core.
- A naphthalen-1-ylmethyl substituent at position 7 of the purine ring.
- A piperazine-1-carboxylate group linked via a methylene bridge to position 8 of the purine ring.
The ethyl carboxylate moiety may enhance solubility, while the naphthalene group likely contributes to hydrophobic binding interactions.
Properties
IUPAC Name |
ethyl 4-[[1,3-dimethyl-7-(naphthalen-1-ylmethyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-4-36-26(35)31-14-12-30(13-15-31)17-21-27-23-22(24(33)29(3)25(34)28(23)2)32(21)16-19-10-7-9-18-8-5-6-11-20(18)19/h5-11H,4,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQBLASEEQFEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the naphthalene moiety and the piperazine ring. Common reagents used in these reactions include dimethyl sulfate, naphthalene, and piperazine. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the piperazine ring using reagents such as sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Piperazine-Purine Family
Compound B : Ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate
- Key Differences :
- Lacks the naphthalen-1-ylmethyl group at position 5.
- Substituted with a single methyl group (vs. 1,3-dimethyl in Compound A ) on the purine core.
- Implications :
HBK Series (HBK14–HBK19) : Piperazine Derivatives with Phenoxy Substituents
- Key Features: Piperazine cores linked to methoxyphenyl groups (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine). Lack purine-dione scaffolds but share piperazine backbones.
- Implications :
Similarity Metrics and Virtual Screening Insights
Tanimoto and Dice Indices :
- Computational similarity metrics (e.g., Tanimoto >50%) are predictive of shared bioactivity .
- Compound A ’s naphthalene and purine-dione substructures may align with kinase inhibitors (e.g., GSK3 inhibitors in ChEMBL) showing >50% similarity in molecular fingerprints .
Bioactivity Clustering :
Substructure-Based Comparisons
Kinase Inhibitors with Aromatic Substituents :
- Example : ZINC00027361 (GSK3 inhibitor) shares a purine-like scaffold but lacks the piperazine-carboxylate group.
- Implications : The piperazine linker in Compound A may enhance solubility or enable interactions with allosteric kinase pockets .
Met7 Contact Area Analysis :
Pharmacokinetic and Physicochemical Comparisons
| Property | Compound A | Compound B | HBK14 |
|---|---|---|---|
| Molecular Weight | ~525 g/mol | ~336 g/mol | ~450 g/mol |
| LogP | ~3.5 (estimated) | ~2.0 | ~2.8 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
| Aromatic Substituents | Naphthalene | None | Methoxyphenyl |
| Bioactivity Prediction | Kinase/HDAC inhibition | PDE inhibition | Serotonin modulation |
Table 1: Structural and predicted pharmacokinetic comparisons.
Research Findings and Implications
- Structural Determinants of Activity: The naphthalen-1-ylmethyl group in Compound A is critical for hydrophobic interactions, distinguishing it from simpler purine analogs like Compound B . Piperazine-carboxylate moieties improve solubility but may reduce blood-brain barrier penetration compared to non-polar HBK analogs .
Future Directions :
- Experimental validation of kinase inhibition (e.g., PERK, GSK3) and HDAC binding assays.
- Synthesis of analogs with varied aromatic substituents (e.g., biphenyl instead of naphthalene) to refine SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
